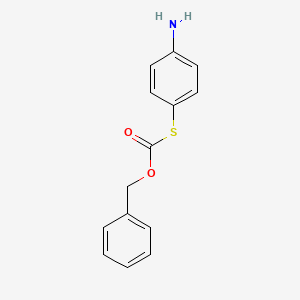
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester typically involves the reaction of 4-aminophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester: shares similarities with other thiocarbonate esters and aromatic amines.
Thiocarbonic acid: Another compound with similar functional groups and reactivity.
Benzyl chloroformate derivatives: Compounds that share the benzyl ester functional group.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
benzyl (4-aminophenyl)sulfanylformate |
InChI |
InChI=1S/C14H13NO2S/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI Key |
BHJPCFJYTPHBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















